8-chloro-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Description
This compound is a complex organic molecule that contains several functional groups. It has a dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine core, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure made up of at least two different elements, in this case, carbon, nitrogen, and oxygen .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
Some general properties can be inferred from its structure. For example, it’s likely to have a relatively high molecular weight due to its complex structure. Its solubility in different solvents would depend on the specific functional groups present .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
One area of research focuses on the synthesis and modification of oxadiazole derivatives, as these compounds exhibit significant potential due to their versatile chemical properties. For instance, research by Ohkata et al. (1985) demonstrates the alkylation and oxidation processes of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, showcasing the selective oxidation of the sulfide moiety through transannular participation of the amino group, highlighting the chemical reactivity and potential applications of similar compounds in synthetic chemistry (Ohkata, Takee, & Akiba, 1985).
Biological Activities
The biological activity of oxadiazole derivatives is a significant area of research. These compounds have been evaluated for their potential as α-glucosidase inhibitors, indicating their relevance in developing therapeutic agents for diabetes and related metabolic disorders. Iftikhar et al. (2019) synthesized a series of N‐aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide and evaluated them for their α-glucosidase inhibitory potential, revealing promising inhibitors which may serve as potential drug leads (Iftikhar et al., 2019).
Material Science Applications
In the realm of material science, the unique properties of oxadiazole derivatives have been explored for their application in corrosion inhibition. A study by Kalia et al. (2020) on oxadiazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution illustrates the application of these compounds in protecting metals against corrosion, demonstrating their potential in industrial applications (Kalia et al., 2020).
properties
IUPAC Name |
4-chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-11-4-6-14(8-12(11)2)22-18(24)21-16-10-19(22,3)23-17-7-5-13(20)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNQJPANFWUOFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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